3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Description
3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ligand-Enabled γ-C(sp(3))-H Olefination of Amines
The research demonstrates a Pd(II)-catalyzed olefination of γ-C(sp(3))-H bonds of protected amines, leading to a variety of C-2 alkylated pyrrolidines through subsequent reactions. This study is significant for the practical C-H functionalizations of alkyl amines, potentially applicable to the development of novel compounds with related structures (Heng Jiang et al., 2016).
GABAA/Benzodiazepine Receptor Interactions
This work introduces a series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, that bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, suggesting potential applications in neuropsychiatric disorder treatments (R. Tenbrink et al., 1994).
Multi-functional Drug Candidate Discovery
A study reports the discovery of a multifunctional drug candidate, showcasing potent binding affinities to serotonin and dopamine receptors, indicating its potential in treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).
Eco-friendly Synthesis Approaches
An eco-friendly methodology for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines has been developed, utilizing p-dodecylbenzenesulfonyl acid as an efficient catalyst. This represents a step toward sustainable chemical synthesis practices (A. Preetam et al., 2015).
Biomimetic Hydrogen Sources
Research on 4,5-dihydropyrrolo[1,2-a]quinoxalines as tunable and regenerable biomimetic hydrogen sources for asymmetric hydrogenation demonstrates their applicability in producing chiral amines, pertinent to pharmaceutical synthesis (Zhangpei Chen et al., 2014).
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-8-10-16(11-9-14)30(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-29-15/h2-3,6-11,15H,4-5,12-13,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZDLZKABJRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.